molecular formula C28H37N9O5S B13106605 N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B13106605
M. Wt: 611.7 g/mol
InChI Key: VGZRGCLUYTZVPR-ZCIWVVNKSA-N
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Description

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine and naphthalene intermediates, followed by their coupling through a series of reactions that introduce the aziridine and sulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as DNA replication, protein synthesis, or signal transduction, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium Picosulfate: A related compound used as a laxative.

    Methyl Benzoate: A volatile organic compound with insecticidal properties.

    Vanillin Acetate: A flavoring agent with a similar aromatic structure.

Uniqueness

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of functional groups and potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H37N9O5S

Molecular Weight

611.7 g/mol

IUPAC Name

N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32)/t20-,23-,24-,27-/m1/s1

InChI Key

VGZRGCLUYTZVPR-ZCIWVVNKSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CN6CC6)O)O)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N

Origin of Product

United States

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